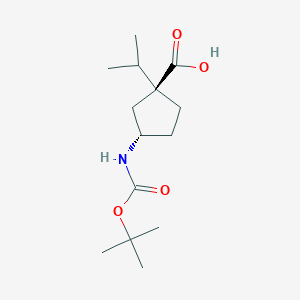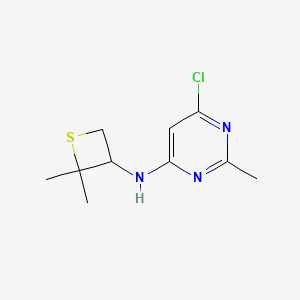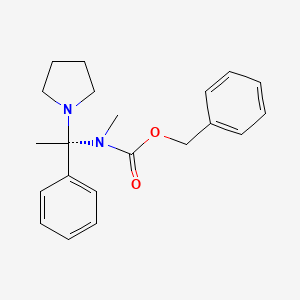
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate is a chiral compound with a complex structure that includes a benzyl group, a methyl group, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and phenyl groups. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like benzyl chloride and methyl isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired stereochemistry and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate: The enantiomer of the compound, with different stereochemistry.
Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate: The racemic mixture containing both enantiomers.
Uniqueness
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. This makes it a valuable compound for studying stereochemical effects in various applications.
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl N-methyl-N-[(1S)-1-phenyl-1-pyrrolidin-1-ylethyl]carbamate |
InChI |
InChI=1S/C21H26N2O2/c1-21(23-15-9-10-16-23,19-13-7-4-8-14-19)22(2)20(24)25-17-18-11-5-3-6-12-18/h3-8,11-14H,9-10,15-17H2,1-2H3/t21-/m1/s1 |
InChI Key |
VFVBMOMZLVXIOI-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12991096.png)

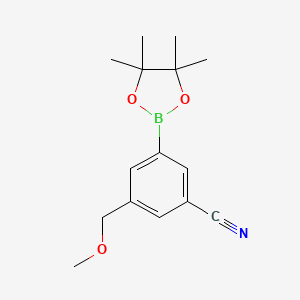
![6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one](/img/structure/B12991112.png)
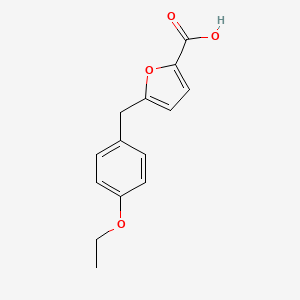
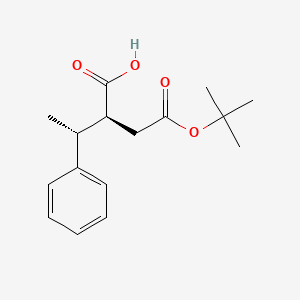
![2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12991127.png)

![tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991134.png)
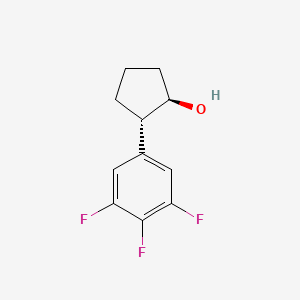
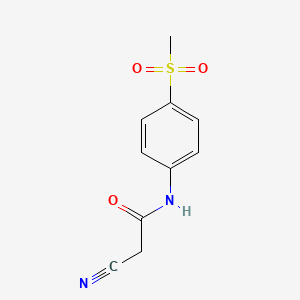
![5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12991157.png)
